5-Hydroxy-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96583. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOYQUNKXJQXQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206489 |

Source

|

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-22-3 |

Source

|

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 578-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 578-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF6B38ZRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Hydroxy-2-methylbenzoic Acid (CAS No. 578-22-3): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzoic acid (CAS No. 578-22-3), a pivotal chemical intermediate in the fields of organic synthesis and pharmaceutical development. This document delves into the compound's fundamental physicochemical properties, outlines a detailed and validated synthetic protocol, and explores its significant applications, particularly as a precursor for novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's chemistry and potential.

Core Compound Identification and Physicochemical Properties

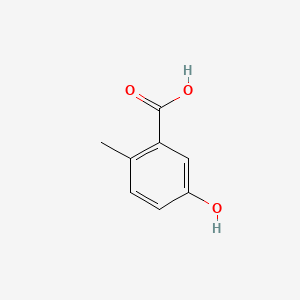

This compound, also known as 5-hydroxy-o-toluic acid, is a substituted aromatic carboxylic acid.[1] Its unique structure, featuring both a hydroxyl and a carboxylic acid group on a toluene backbone, makes it a versatile building block for more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable starting material in multi-step syntheses.

The compound's physical and chemical characteristics are critical for its handling, storage, and application in reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 578-22-3 | [2][3] |

| Molecular Formula | C₈H₈O₃ | [4][5] |

| Molecular Weight | 152.15 g/mol | [4] |

| Appearance | White to brown crystalline powder | [1][6] |

| Melting Point | 184-188 °C | [1][4] |

| Solubility | Slightly soluble in water | [3][6] |

| pKa (Predicted) | 3.78 ± 0.25 | [6] |

| Storage Temperature | 2-8°C, in a dry, well-ventilated place | [6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[7] This classic reaction is valued for its efficiency in introducing a carboxylic acid group onto a phenol ring. The following protocol details the synthesis from p-cresol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via the Kolbe-Schmitt reaction.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the carboxylation of cresols.[7]

Step 1: Formation of Potassium p-cresoxide

-

Equip a high-pressure stainless-steel autoclave with a mechanical stirrer and a heating mantle.

-

Carefully add powdered potassium hydroxide (KOH) to an equimolar amount of p-cresol.

-

Causality Explanation: The strong base (KOH) is required to deprotonate the phenolic hydroxyl group of p-cresol. The resulting potassium p-cresoxide is a potent nucleophile, which is essential for the subsequent carboxylation step. The reaction is performed under anhydrous conditions to prevent the base from being consumed by water.

-

-

Heat the mixture gently under vacuum to remove any residual water, resulting in the formation of the dry, powdered potassium p-cresoxide salt.

Step 2: Carboxylation

-

Seal the autoclave containing the potassium p-cresoxide.

-

Pressurize the vessel with carbon dioxide (CO₂) to approximately 10 atmospheres.

-

Heat the autoclave to 175°C while stirring continuously. Maintain these conditions for 20-24 hours.

-

Causality Explanation: The Kolbe-Schmitt reaction requires high temperature and pressure. The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution, while the high pressure increases the concentration of CO₂ available to react with the phenoxide. The ortho-position to the hydroxyl group is activated, leading to the desired product.

-

Step 3: Work-up and Acidification

-

Cool the autoclave to room temperature and carefully vent the excess CO₂.

-

Dissolve the solid crude product in hot water.

-

Acidify the solution to a pH of approximately 2-3 by slowly adding concentrated hydrochloric acid (HCl). A precipitate will form.

-

Causality Explanation: The reaction yields the potassium salt of the carboxylic acid. Acidification protonates the carboxylate and the phenoxide, causing the water-insoluble this compound to precipitate out of the aqueous solution.

-

Step 4: Purification

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

-

Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum to yield the final product.

Applications in Drug Development and Research

This compound serves primarily as a versatile pharmaceutical intermediate.[3] Its bifunctional nature is key to its utility, allowing it to be a scaffold for building more complex molecules with therapeutic potential.

Precursor for Novel Analgesics and NSAIDs

A significant application lies in the synthesis of novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Research has focused on using this molecule to design derivatives of 5-acetamido-2-hydroxy benzoic acid, aiming to improve selectivity for the cyclooxygenase-2 (COX-2) enzyme.[8] Increased COX-2 selectivity is a primary goal in modern NSAID development, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors like aspirin.

The design strategy often involves acylating the amino derivative of this compound to introduce side chains that can enhance binding affinity and selectivity for the COX-2 active site.[8]

Mechanism of Action: COX-2 Inhibition Pathway

Derivatives synthesized from this core structure are designed to interfere with the inflammatory cascade by inhibiting the COX-2 enzyme. This pathway is central to the physiological response to inflammation and pain.

Caption: Simplified signaling pathway showing the inhibition of the COX-2 enzyme by NSAID derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential when handling this compound. Information from Safety Data Sheets (SDS) indicates that the compound presents moderate hazards.

-

Hazard Identification: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[9][10][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[11]

-

Respiratory Protection: Use only in a well-ventilated area. If dust formation is significant, a NIOSH/MSHA approved respirator is recommended.[10]

-

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Some suppliers recommend refrigeration (2-8°C) to maintain long-term quality.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS No. 578-22-3) is more than a simple chemical compound; it is a strategic building block for innovation in medicinal chemistry. Its well-defined physicochemical properties and accessible synthetic routes make it a reliable component in the research and development pipeline. For scientists engaged in the design of next-generation analgesics and anti-inflammatory agents, a thorough understanding of this molecule's potential and handling requirements is indispensable. This guide provides the foundational knowledge and practical protocols necessary to leverage its capabilities safely and effectively.

References

-

Chemsrc. (n.d.). This compound | CAS#:578-22-3. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. KBMD. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. Retrieved from [Link]

-

Organic Preparations and Procedures International. (1972). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (1954). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

-

da Silva, A. L. M., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(11), 3298. Retrieved from [Link]

Sources

- 1. This compound | 578-22-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | CAS#:578-22-3 | Chemsrc [chemsrc.com]

- 3. 5-HYDROXY-2-METHYL-BENZOIC ACID | 578-22-3 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound | C8H8O3 | CID 235188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. synquestlabs.com [synquestlabs.com]

5-Hydroxy-2-methylbenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-Hydroxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 578-22-3), also known as 5-hydroxy-o-toluic acid, is a substituted benzoic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its molecular architecture, characterized by a benzene ring functionalized with hydroxyl, methyl, and carboxylic acid groups, dictates its chemical reactivity and biological potential. This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic analysis, and discusses its physicochemical properties, synthesis, and biological relevance. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Physicochemical Profile

The structural identity of this compound is unequivocally defined by its molecular formula, C₈H₈O₃, and its arrangement of atoms.[3][4] The strategic placement of a hydroxyl group at position 5, a methyl group at position 2, and a carboxylic acid at position 1 on the benzene ring creates a unique electronic and steric environment that influences its properties and reactivity.

Chemical Identifiers

-

IUPAC Name: this compound

Molecular Structure Diagram

The 2D structure highlights the spatial relationship between the functional groups on the aromatic ring.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are paramount for its application in synthesis and formulation. These values dictate solubility, reaction conditions, and storage requirements.

| Property | Value | Source(s) |

| Molecular Weight | 152.15 g/mol | [5][7] |

| Appearance | White to brown powder/crystal | [2][8] |

| Melting Point | 182-187 °C | [8] |

| Boiling Point | 343.8±30.0 °C (Predicted) | [8] |

| Water Solubility | Slightly soluble | [1][2][8] |

| pKa | 3.78±0.25 (Predicted) | [2][8] |

| Storage Temperature | 2-8°C | [8] |

Spectroscopic Elucidation of Molecular Structure

A combination of spectroscopic techniques provides an unambiguous confirmation of the molecular structure. The interplay of the electron-donating methyl and hydroxyl groups with the electron-withdrawing carboxylic acid group results in a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic protons will appear as a complex pattern of doublets and doublets of doublets due to their coupling. The methyl group protons will resonate as a singlet. The hydroxyl and carboxylic acid protons typically appear as broad singlets, and their chemical shifts can be highly variable depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid, overlapping with the phenolic O-H stretch.

-

C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: C-O stretching vibrations for the carboxylic acid and phenol will be present in the 1210-1320 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 152.15).[5]

-

Fragmentation: Common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45), leading to characteristic fragment ions.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structure confirmation is a self-validating system, ensuring accuracy and reproducibility.

Caption: A logical workflow for spectroscopic structural elucidation.

Synthesis and Biological Relevance

Synthetic Pathways

This compound is typically synthesized through carboxylation reactions of the corresponding phenol. One established method involves the Kolbe-Schmitt reaction, where the potassium salt of p-cresol is carboxylated under high pressure and temperature.[9] This method is a classic and reliable route for producing hydroxybenzoic acids.

General Protocol: Synthesis via Carboxylation of p-Cresol

-

Salt Formation: React p-cresol with a strong base, such as potassium hydroxide, to form the potassium cresoxide salt. The removal of water is critical for driving the reaction.

-

Carboxylation: Place the dry potassium cresoxide powder in a high-pressure autoclave. Introduce carbon dioxide gas to a pressure of approximately 10 atm.

-

Heating: Heat the reaction vessel to around 175 °C for 24 hours.[9] The high temperature and pressure are necessary to overcome the activation energy for the electrophilic addition of CO₂ to the phenoxide ring.

-

Workup: After cooling, the solid reaction mixture is dissolved in water.

-

Acidification & Isolation: Acidify the aqueous solution with a strong acid, such as HCl, to precipitate the 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) and its isomers.

-

Purification: The desired isomer, this compound, is then separated and purified from the crude product, often through recrystallization or chromatography.

Biological Activities and Applications

While this compound itself is primarily used as a building block, the broader class of hydroxybenzoic acids exhibits a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[10][11] Its true value in drug development lies in its utility as a versatile intermediate. The functional groups can be readily modified to synthesize more complex derivatives. For instance, derivatives of 5-amino-2-hydroxy benzoic acid have been investigated for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved selectivity and reduced side effects.[12]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. The following information is derived from safety data sheets (SDS).

-

Hazards: The compound is classified as an irritant and can cause serious eye damage.[2][8] It may also cause skin and respiratory irritation.[8][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14] If dust formation is likely, use a NIOSH/MSHA approved respirator.[14]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood.[13] Avoid creating dust.[13][14] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Recommended storage is often refrigerated (2-8°C).[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]

-

Skin: Wash off immediately with plenty of soap and water.[13][14]

-

Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[14]

-

Conclusion

The molecular structure of this compound provides a foundation for its diverse applications in chemical synthesis. Its well-defined arrangement of functional groups yields a distinct spectroscopic signature, allowing for straightforward identification and quality control. For drug development professionals, this compound represents a valuable scaffold, offering multiple points for chemical modification to create novel therapeutic agents. A thorough understanding of its structure, properties, and safety profile is the first critical step toward unlocking its full potential in research and development.

References

- ChemicalBook. (2025). 5-HYDROXY-2-METHYL-BENZOIC ACID | 578-22-3.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Guidechem. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID 578-22-3 wiki.

- THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.).

- Stenutz. (n.d.). This compound.

- Fisher Scientific. (2014).

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2025).

- Braude, E. A., & Nachod, F. C. (Eds.). (1955). Synthesis of 2-propoxy-5-methylbenzoic acid.

- PubChemLite. (n.d.). This compound (C8H8O3).

- Manuja, R., Sachdeva, S., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Manuja, R., Sachdeva, S., & Chaudhary, J. (2013).

- Santa Cruz Biotechnology. (n.d.). This compound.

- da Silva, P. N., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.

Sources

- 1. 5-HYDROXY-2-METHYL-BENZOIC ACID | 578-22-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H8O3 | CID 235188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound [stenutz.eu]

- 6. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

5-Hydroxy-2-methylbenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound (also known as p-cresotic acid), a valuable intermediate in the chemical and pharmaceutical industries. The primary focus is on the industrially significant Kolbe-Schmitt reaction, detailing its mechanistic underpinnings, process parameters, and practical execution. This document is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and field-proven experimental protocols. We will dissect the causality behind experimental choices, from reagent selection to reaction optimization, and present alternative and emerging synthetic strategies. All methodologies are presented with an emphasis on scientific integrity, supported by authoritative citations and safety protocols to ensure a self-validating and reliable guide.

Part 1: The Core Synthesis Pathway: Kolbe-Schmitt Carboxylation of p-Cresol

The most established and direct route for the industrial production of this compound is the Kolbe-Schmitt reaction.[1][2] This carboxylation reaction utilizes an alkali metal phenoxide and carbon dioxide under heat and pressure to introduce a carboxylic acid group onto the aromatic ring.[1][3] The starting material for this specific target molecule is p-cresol (4-methylphenol).

Mechanistic Principles and Regioselectivity

The Kolbe-Schmitt reaction is a classic example of electrophilic aromatic substitution. The process begins with the deprotonation of the phenol (p-cresol) by a strong base, typically an alkali hydroxide, to form the more nucleophilic phenoxide ion.[2] This phenoxide then attacks the weakly electrophilic carbon of carbon dioxide. The regioselectivity of this addition—whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group—is a critical aspect of the synthesis and is heavily influenced by the reaction conditions.

Causality of Experimental Choices:

-

Base Selection: The choice of the alkali metal counter-ion is crucial. Sodium phenoxides tend to favor ortho-carboxylation, which is the desired pathway for synthesizing this compound from p-cresol. This preference is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule, which positions the CO₂ for attack at the nearby ortho carbon.[3] In contrast, larger ions like potassium hinder this chelation, often leading to the thermodynamically more stable para-substituted product.[1][3]

-

Temperature and Pressure: High temperatures can favor the formation of the para isomer. Therefore, precise temperature control is necessary to maximize the yield of the desired ortho-carboxylated product, this compound.[1] High pressure (typically 5-100 atm) is required to increase the concentration of CO₂ in the reaction medium, driving the equilibrium towards product formation.[1][3]

Caption: Kolbe-Schmitt reaction mechanism for the synthesis of this compound.

Process Parameters and Optimization

The yield and purity of the final product are highly dependent on a careful balance of several key parameters. The table below summarizes typical conditions reported in the literature for the carboxylation of cresols.

| Parameter | Value Range | Rationale & Impact on Outcome | Citation(s) |

| Starting Material | p-Cresol | Provides the required methyl and hydroxyl substituents at positions 1 and 4. | [4] |

| Base | Potassium Hydroxide (KOH) | Forms the reactive potassium p-cresoxide. | [4] |

| Carboxylating Agent | Carbon Dioxide (CO₂) | Source of the carboxyl group. | [1][4] |

| Temperature | 170 - 185°C | Balances reaction rate with regioselectivity. Higher temperatures can favor the undesired para isomer. | [4][5] |

| Pressure | 10 - 100 atm | Increases CO₂ concentration, driving the reaction forward. Higher pressures generally improve yield. | [1][4][5] |

| Reaction Time | 6 - 24 hours | Sufficient time required for the reaction to proceed to completion. | [4][5] |

| Solvent | Typically solvent-free | The reaction is often run with molten reactants, simplifying work-up. | [5] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the carboxylation of cresols.[4][6] Trustworthiness: This protocol incorporates self-validating steps such as purification by recrystallization and assumes final characterization for verification.

Safety Precaution: This reaction involves high pressures and temperatures and must be conducted in a suitable pressure vessel (autoclave) by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and heat-resistant gloves.[7][8][9]

Step 1: Formation of Potassium p-cresoxide

-

Ensure the pressure vessel is clean and dry. Reactants must be thoroughly dried as water can decrease the yield.[3]

-

Charge the autoclave with dry p-cresol.

-

Carefully add an equimolar amount of powdered potassium hydroxide (KOH).

-

Seal the autoclave according to the manufacturer's instructions.

Step 2: Carboxylation Reaction

-

Pressurize the vessel with carbon dioxide to an initial pressure of 10 atm.[4]

-

Begin heating the mixture with stirring to a target temperature of 175°C.[4] The pressure will increase as the temperature rises.

-

Maintain the reaction at 175°C for 24 hours.[4] Monitor temperature and pressure throughout.

Step 3: Work-up and Isolation

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure in a fume hood.

-

Open the vessel and transfer the solid reaction mixture to a large beaker containing hot water to dissolve the product salt.[6]

-

Filter the hot solution if any insoluble impurities are present.

-

While stirring, slowly acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~2). This compound will precipitate as a solid.[6]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

Step 4: Purification

-

Transfer the crude solid to a flask.

-

Add a minimum amount of hot water to dissolve the product completely.

-

If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution is filtered hot.[10]

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The expected melting point is around 184°C.[11]

Caption: General experimental workflow for the Kolbe-Schmitt synthesis.

Part 2: Alternative and Emerging Synthesis Strategies

While the Kolbe-Schmitt reaction is dominant, other methods exist and are subjects of ongoing research, particularly those focusing on milder conditions or greener chemistry.

Modified Carboxylation Reagents

Research has explored alternative carboxylating agents to avoid the need for high-pressure CO₂ gas. One such method involves the carboxylation of cresols using sodium ethyl carbonate (SEC) at 180–185°C and 10 atm, which offers a potentially simpler setup for handling reagents.[5]

Biocatalytic Pathways

Modern biotechnology offers promising "green" alternatives to traditional chemical synthesis. While a direct biocatalytic route to this compound is not yet commercialized, related pathways have been developed for similar molecules. For instance, microbial cell factories have been engineered to convert feedstocks like methane and methanol into para-hydroxybenzoic acid (p-HBA).[12] This is achieved through the use of specific enzymes, such as carboxylases, which can add CO₂ to phenolic compounds with high selectivity under mild, ambient conditions.[13] The biosynthesis of the precursor, p-cresol, from tyrosine by various microorganisms has also been extensively studied.[14][15][16]

Caption: Conceptual biocatalytic route from a renewable feedstock to the target molecule.

Part 3: Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 578-22-3 | [17] |

| Molecular Formula | C₈H₈O₃ | [11][18] |

| Molecular Weight | 152.15 g/mol | [11] |

| Appearance | Solid | [19] |

| Melting Point | 184 °C | [11] |

Analytical Techniques

A suite of analytical methods should be employed for comprehensive quality control.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis, capable of separating the desired product from unreacted starting materials and isomeric byproducts.[20][21]

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides definitive structural confirmation by analyzing the mass-to-charge ratio of the molecule and its fragments.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the methyl, hydroxyl, and carboxyl groups on the aromatic ring.

Part 4: Safety and Handling

Professional diligence in handling the chemicals involved in this synthesis is mandatory.

-

Hazards: this compound and its precursors like p-cresol are classified as harmful if swallowed and can cause skin and serious eye irritation.[8][9][19] Inhalation may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, impervious clothing, and protective gloves when handling these substances.[7][8] All operations, especially those involving heating or potential dust generation, should be performed in a well-ventilated chemical fume hood.[7][9]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]

-

First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[9]

Conclusion

The synthesis of this compound is most reliably achieved via the Kolbe-Schmitt carboxylation of p-cresol. This guide has detailed the critical parameters—reagent choice, temperature, and pressure—that govern the success of this transformation, with a particular focus on achieving the correct regioselectivity. The provided protocols, grounded in established literature, offer a robust framework for laboratory execution. As the chemical industry continues to evolve, emerging biocatalytic routes present an exciting frontier for more sustainable production methods. Regardless of the chosen pathway, rigorous analytical characterization and strict adherence to safety protocols are paramount to ensuring a high-quality product and a safe research environment.

References

-

Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

This compound (CAS#:578-22-3). (2025). Chemsrc. Retrieved December 31, 2025, from [Link]

-

Kolbe-Schmitt Reaction. (2025). J&K Scientific LLC. Retrieved December 31, 2025, from [Link]

-

Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2023). Frontiers. Retrieved December 31, 2025, from [Link]

-

Pathways of carboxylation and direct oxidation of phenol, p-cresol and... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Production of p-Cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. (2021). PubMed. Retrieved December 31, 2025, from [Link]

- Method for producing 4-hydroxy-2-methylbenzoic acid. (2021). Google Patents.

-

Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. (2021). Frontiers. Retrieved December 31, 2025, from [Link]

-

Kolbe–Schmitt reaction. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

-

Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). BYJU'S. Retrieved December 31, 2025, from [Link]

-

THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.). OPPI Briefs. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved December 31, 2025, from [Link]

-

Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzoate. (2011). SciSpace. Retrieved December 31, 2025, from [Link]

-

Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). National Bureau of Standards. Retrieved December 31, 2025, from [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved December 31, 2025, from [Link]

- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. (1999). Google Patents.

-

Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved December 31, 2025, from [Link]

-

Biocatalysis for Biobased Chemicals. (2016). PubMed Central. Retrieved December 31, 2025, from [Link]

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2021). MDPI. Retrieved December 31, 2025, from [Link]

-

Biocatalytic production of para-hydroxybenzoic acid (p-HBA) from methanol and methane. (n.d.). Stanford University. Retrieved December 31, 2025, from [Link]

- Process of production of 2,5-dimethylphenol. (2016). Google Patents.

-

The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. (1974). ResearchGate. Retrieved December 31, 2025, from [Link]

-

mesitoic acid. (n.d.). Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]

-

This compound (C8H8O3). (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (2018). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Retrieved December 31, 2025, from [Link]

- Process for the purification of benzoic acid. (1978). Google Patents.

-

p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]

- Process for producing hydroxybenzoic acid. (1967). Google Patents.

-

Process For Producing 5 Iodo 2 Methylbenzoic Acid. (2010). Quick Company. Retrieved December 31, 2025, from [Link]

- Process for production of hydroxybenzoic acids. (2005). Google Patents.

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. aakash.ac.in [aakash.ac.in]

- 3. jk-sci.com [jk-sci.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 2-Hydroxy-5-methylbenzoic acid(89-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound [stenutz.eu]

- 12. Biocatalytic production of para-hydroxybenzoic acid (p-HBA) from methanol and methane | Explore Technologies [techfinder.stanford.edu]

- 13. Biocatalysis for Biobased Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 15. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]

- 17. This compound | CAS#:578-22-3 | Chemsrc [chemsrc.com]

- 18. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. vuir.vu.edu.au [vuir.vu.edu.au]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Natural Occurrence and Analysis of Hydroxybenzoic Acids: Investigating the Elusive 5-Hydroxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydroxybenzoic Acids

Hydroxybenzoic acids (HBAs) represent a class of phenolic compounds characterized by a benzene ring substituted with a carboxylic acid group and at least one hydroxyl group. These molecules are ubiquitous in nature, serving as crucial secondary metabolites in plants, fungi, and bacteria.[1] Their biological roles are diverse, ranging from involvement in plant defense mechanisms against pathogens and environmental stress to acting as precursors for more complex natural products.[2][3] In the realm of industrial applications, HBAs and their derivatives are valuable as preservatives, polymer building blocks, and key intermediates in the synthesis of pharmaceuticals and cosmetics.[4][5]

This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for hydroxybenzoic acids, with a special focus on the current state of knowledge regarding 5-Hydroxy-2-methylbenzoic acid. While many isomers of hydroxybenzoic acid are well-documented in natural systems, the natural occurrence of this compound is not widely reported in scientific literature, presenting a unique challenge and opportunity for natural product researchers. This guide aims to equip scientists with the foundational knowledge and strategic approaches to explore the potential natural sources of this and other rare bioactive compounds.

Biosynthesis of Hydroxybenzoic Acids: Nature's Synthetic Pathways

The vast majority of naturally occurring hydroxybenzoic acids originate from the shikimate pathway . This central metabolic route in microorganisms and plants is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Chorismate, a key intermediate in this pathway, serves as a branch point for the synthesis of various HBAs.[4]

For instance, 4-hydroxybenzoic acid (p-hydroxybenzoic acid) can be synthesized directly from chorismate via the action of chorismate pyruvate-lyase.[6] Other isomers and derivatives can be formed through subsequent enzymatic modifications such as hydroxylation, methylation, and glycosylation. The biosynthesis of many phenolic acids is a complex and tightly regulated process, influenced by genetic and environmental factors.[7]

The aminoshikimic acid (ASA) pathway, present in some bacteria like Amycolatopsis mediterranei and Streptomyces, leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA).[8] AHBA is a critical precursor for the biosynthesis of ansamycin and mitomycin antibiotics.[8] This highlights the diverse biosynthetic machinery that nature employs to generate a wide array of substituted benzoic acid derivatives.

Natural Sources of Structurally Related Hydroxybenzoic Acids

While direct evidence for the natural occurrence of this compound is limited, numerous structurally related compounds have been isolated from a variety of natural sources. Understanding the origins of these related molecules can provide valuable clues for researchers seeking to identify novel sources of substituted benzoic acids.

| Compound Name | Structure | Reported Natural Sources |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Widespread in plants, including rice hulls, and produced by various fungi and bacteria.[9][10] |

| Salicylic acid (2-Hydroxybenzoic acid) | C₇H₆O₃ | Found in many plants, particularly in the bark of the willow tree (Salix species); also synthesized by some microorganisms.[1] |

| Protocatechuic acid (3,4-Dihydroxybenzoic acid) | C₇H₆O₄ | Present in a variety of plants, including cinnamon, bitter melon, and whole grains.[11] |

| Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) | C₈H₈O₄ | Found in whole grains, beers, wines, and various herbs like rosemary and thyme.[11] |

| Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) | C₉H₁₀O₅ | An antioxidant found in various plants.[1] |

| 6-Methylsalicylic acid | C₈H₈O₃ | A polyketide derivative found in Eriodictyon angustifolium and produced by fungi such as Penicillium spp.[1] |

| Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) | C₈H₈O₄ | Found in lichens (Roccella, Lecanora) and fungi (Penicillium spp., Chaetomium cochliodes).[1] |

Methodologies for the Isolation and Characterization of Hydroxybenzoic Acids from Natural Sources

The successful identification of hydroxybenzoic acids from complex natural matrices requires a systematic and robust analytical workflow. The following sections detail the key experimental stages, from initial extraction to final structural confirmation.

Extraction Techniques

The choice of extraction method is critical and depends on the physicochemical properties of the target compound and the nature of the source material. For phenolic acids like hydroxybenzoic acids, polar solvents are generally employed.

Common Extraction Protocols:

-

Sample Preparation: Fresh plant or microbial material should be immediately frozen (e.g., in liquid nitrogen) and lyophilized to prevent enzymatic degradation. The dried material is then ground to a fine powder to increase the surface area for extraction.[12]

-

Solvent Extraction:

-

Maceration: Soaking the powdered material in a suitable solvent (e.g., methanol, ethanol, or aqueous mixtures thereof) at room temperature with occasional agitation.

-

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the sample, suitable for exhaustive extraction.[13]

-

Ultrasonic-Assisted Extraction (UAE): The use of ultrasound waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in shorter times.[14]

-

-

Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO₂, often with a polar co-solvent like methanol, to extract compounds. It offers the advantage of solvent-free extracts.[15]

Purification and Isolation

Crude extracts are complex mixtures containing numerous compounds. Chromatographic techniques are essential for the purification and isolation of the target hydroxybenzoic acids.

High-Performance Liquid Chromatography (HPLC):

HPLC is the cornerstone technique for the separation and quantification of phenolic acids.[16]

-

Stationary Phase: A reversed-phase C18 column is most commonly used for the separation of hydroxybenzoic acids.[16]

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with varying polarities.[16][17]

-

Detection: A Photodiode Array (PDA) detector is highly recommended as it provides UV-Vis spectra for each peak, which aids in preliminary identification and peak purity assessment.[12]

Structural Elucidation

Unambiguous identification of an isolated compound requires spectroscopic analysis.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns (MS/MS) that are crucial for structural confirmation. Electrospray ionization (ESI) in negative ion mode is particularly effective for phenolic acids.[12][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical structure of a purified compound, including the substitution pattern on the aromatic ring.

The Case of this compound

Despite the widespread occurrence of other hydroxybenzoic acids, this compound (CAS 578-22-3) is not commonly reported as a natural product in the readily accessible scientific literature.[18][19] The majority of references to this compound are in the context of chemical synthesis, its use as a pharmaceutical intermediate, or as a building block for polymers.[5][20][21]

Potential Reasons for Scarcity in Nature:

-

Low Abundance: The compound may be present in natural sources but at concentrations below the detection limits of standard analytical methods.

-

Transient Intermediate: It could be a short-lived intermediate in a biosynthetic pathway that does not accumulate to significant levels.

-

Undiscovered Sources: The organisms that produce this specific isomer may not have been subjected to comprehensive phytochemical or metabolomic analysis.

-

Synthetic Origin: It is possible that this particular substitution pattern is not favored by known biosynthetic enzymes.

Future Research Directions

The apparent absence of this compound in nature presents an exciting opportunity for discovery. A targeted research approach could unveil novel biosynthetic pathways and sources of this potentially valuable compound.

Proposed Research Strategy:

-

Targeted Screening: Focus on organisms known to produce structurally related compounds. For example, since 6-methylsalicylic acid and orsellinic acid are produced by fungi of the Penicillium and Aspergillus genera, these would be logical candidates for screening.[1][7] Similarly, plants that produce other methylated benzoic acids could be investigated.

-

Advanced Analytical Techniques: Employ highly sensitive and selective analytical platforms, such as UHPLC coupled with high-resolution mass spectrometry (HRMS), to screen crude extracts for the presence of the target compound, even at trace levels.

-

Metabolomic and Genomic Approaches: Utilize metabolomic profiling to identify unknown compounds in promising organisms. If a candidate peak for this compound is detected, genomic analysis of the organism could help to identify the biosynthetic gene cluster responsible for its production.

Conclusion

The study of hydroxybenzoic acids continues to be a fertile ground for scientific discovery, with implications for medicine, agriculture, and industry. While the natural origins of this compound remain elusive, the established knowledge of related compounds' biosynthesis and the powerful analytical tools available to researchers provide a clear path forward for its potential discovery. The methodologies and strategic considerations outlined in this guide are intended to empower researchers to explore the rich chemical diversity of the natural world and to uncover novel bioactive molecules.

References

- Antifungal and elicitor activities of p-hydroxybenzoic acid for the control of aflatoxigenic Aspergillus flavus in kiwifruit. (n.d.).

- 2-Methyl-5-hydroxybenzoic acid. (n.d.). Chem-Impex.

- This compound | CAS 578-22-3. (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). Stenutz.

- List of plants having phytochemicals: 5-HYDROXY-2-METHOXYBENZOIC-ACID. (n.d.). csir-neist.

- Barros, L., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8004.

- The Enigmatic Presence of 2-Hydroxymethyl Benzoic Acid in Nature: A Technical Guide. (2025). Benchchem.

- Caraballo-Rodríguez, A. M., et al. (2021). The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. World Journal of Microbiology and Biotechnology, 37(6), 98.

- Shah, S., et al. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 2(4), 293-298.

- Kim, S. Y., et al. (2023). Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum.

- Clifford, M. N. (2000). Dietary hydroxybenzoic acid derivatives - Nature, occurrence and dietary burden. Journal of the Science of Food and Agriculture, 80(7), 1033-1043.

- 5-HYDROXY-2-METHYL-BENZOIC ACID | 578-22-3. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). PubChem - NIH.

- Borges, F., et al. (2022).

- Method for producing 4-hydroxy-2-methylbenzoic acid. (2021).

- Liu, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Journal of Industrial Microbiology & Biotechnology, 48(9-10), kuab059.

- Karagöz, F. P., et al. (2019). Discovery of Novel p-Hydroxybenzoate-m-hydroxylase, Protocatechuate 3,4 Ring-Cleavage Dioxygenase, and Hydroxyquinol 1,2 Ring-Cleavage Dioxygenase from the Filamentous Fungus Aspergillus niger. ACS Sustainable Chemistry & Engineering, 7(23), 19131-19138.

- Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. (2009).

- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. (1999).

- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2021).

- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021).

- Antimicrobial Activity of 4-Hydroxybenzoic Acid and trans 4-Hydroxycinnamic Acid Isolated and Identified from Rice Hull. (1999). Bioscience, Biotechnology, and Biochemistry, 63(9), 1621-1623.

- A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. (2025). Benchchem.

- 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. (n.d.). LookChem.

- Chemical Fingerprinting, Isolation and Characterization of Polyphenol Compounds from Heliotropium taltalense (Phil.) I.M. Johnst and Its Endothelium-Dependent Vascular Relaxation Effect in Rat Aorta. (2020). Molecules, 25(14), 3163.

- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). Molecules, 26(16), 4947.

- Chromatographic Determination of Derivatives of p‐Hydroxybenzoic Acid in Melissa officinalis by HPLC. (2009).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Fingerprinting, Isolation and Characterization of Polyphenol Compounds from Heliotropium taltalense (Phil.) I.M. Johnst and Its Endothelium-Dependent Vascular Relaxation Effect in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vuir.vu.edu.au [vuir.vu.edu.au]

- 18. scbt.com [scbt.com]

- 19. This compound [stenutz.eu]

- 20. 5-HYDROXY-2-METHYL-BENZOIC ACID | 578-22-3 [chemicalbook.com]

- 21. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Biological Activities of 5-Hydroxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Hydroxy-2-methylbenzoic acid, also known as 5-cresotic acid, is a phenolic acid derivative with emerging biological significance. This technical guide provides a detailed exploration of its multifaceted biological activities, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. By synthesizing available research, this document offers insights into its mechanisms of action, supported by established experimental protocols and comparative data from related hydroxybenzoic acid isomers. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.

Introduction: The Chemical and Biological Landscape of this compound

This compound (CAS 578-22-3) is an aromatic carboxylic acid characterized by a benzene ring substituted with a hydroxyl group at the C5 position and a methyl group at the C2 position relative to the carboxylic acid moiety.[1][2] Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid, underpins its potential for a range of biological interactions.

Phenolic acids, as a class, are widely recognized for their health-promoting properties, largely attributed to their antioxidant capabilities.[3][4][5] These compounds are secondary metabolites in many plants and are integral components of the human diet.[3][4][5] The specific biological activities of hydroxybenzoic acid derivatives are profoundly influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents.[3][4] This guide focuses specifically on the known and potential biological activities of this compound, providing a framework for its scientific evaluation.

Antioxidant Properties: Mechanisms and Evaluation

The antioxidant activity of phenolic compounds is a cornerstone of their therapeutic potential. This activity is primarily mediated by their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.

Mechanism of Action

The primary mechanism of antioxidant action for phenolic acids like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process generates a relatively stable phenoxyl radical, which is less reactive and thus less likely to propagate oxidative damage. The stability of this phenoxyl radical is enhanced by resonance delocalization of the unpaired electron around the aromatic ring.

The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups.[3][4] While direct quantitative data for this compound is limited, studies on related dihydroxybenzoic acids (DHBAs) demonstrate that compounds with hydroxyl groups in the ortho or para positions to each other tend to exhibit stronger antioxidant activity.[3][4]

Experimental Workflow: DPPH Radical Scavenging Assay

A standard method to quantify the antioxidant potential of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the test compound.

Figure 1: Workflow for DPPH Radical Scavenging Assay.

Quantitative Data and Interpretation

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Phenolic compounds often exhibit anti-inflammatory properties by modulating pro-inflammatory signaling cascades.

Potential Mechanisms of Action

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

-

NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Some phenolic compounds can inhibit IκB degradation, thereby preventing NF-κB activation.[6]

-

MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are involved in cellular responses to a variety of extracellular stimuli, including inflammatory signals.[7] Dysregulation of MAPK signaling is associated with inflammatory diseases. Certain natural compounds have been shown to modulate MAPK signaling, leading to a reduction in the inflammatory response.

While direct evidence linking this compound to these pathways is yet to be firmly established, its structural similarity to other anti-inflammatory phenolic acids suggests this as a probable mechanism of action.

Figure 2: Potential Anti-inflammatory Mechanism via NF-κB and MAPK Pathways.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A key downstream target of inflammatory signaling is the COX enzyme, which exists in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Inhibition of COX-2 is a major therapeutic strategy for inflammatory conditions. The inhibitory potential of a compound against COX enzymes can be assessed using various in vitro assays.

Protocol: COX Inhibitor Screening Assay

-

Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing hematin and a suitable substrate such as arachidonic acid.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Quantification of Prostaglandins: After a set incubation period, terminate the reaction and quantify the production of prostaglandins (e.g., PGE2) using methods such as ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Comparative Data

While specific COX inhibition data for this compound is not available, derivatives of salicylic acid (2-hydroxybenzoic acid) are well-known COX inhibitors, with aspirin (acetylsalicylic acid) being a prime example.[8] Studies on other hydroxybenzoic acid derivatives have also demonstrated varying degrees of COX inhibition.[9][10]

Antimicrobial Activity: Spectrum and Potency

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents from natural sources. Phenolic acids have been identified as a promising class of compounds with potential antimicrobial activity.[11]

Proposed Mechanism of Action

The antimicrobial action of phenolic acids is thought to be multifactorial. It may involve disruption of the microbial cell membrane, inhibition of key microbial enzymes, and interference with nutrient uptake. The lipophilicity of the compound can play a significant role in its ability to penetrate the microbial cell wall.[11]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a standard measure of the potency of an antimicrobial agent and is defined as the lowest concentration of the compound that visibly inhibits the growth of a particular microorganism.

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antimicrobial Spectrum

There is limited specific data on the antimicrobial spectrum of this compound. However, studies on other hydroxybenzoic acids have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12][13] For example, 4-hydroxybenzoic acid has been reported to have antibacterial activity against several pathogenic strains.[11][12][13]

Table 1: Representative MIC Values for Other Hydroxybenzoic Acids

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 4-Hydroxybenzoic acid | Escherichia coli | 36.00-72.00 | [12] |

| 4-Hydroxybenzoic acid | Staphylococcus aureus | 36.00-72.00 | [12] |

| 3,4-Dihydroxybenzoic acid | Escherichia coli | 2 | [4] |

| 3,4-Dihydroxybenzoic acid | Staphylococcus aureus | 2 | [4] |

Cytotoxic and Anticancer Potential

The evaluation of a compound's cytotoxicity against cancer cell lines is a primary step in the discovery of new anticancer agents. Phenolic compounds have been a rich source of molecules with antiproliferative and pro-apoptotic effects.[14]

Potential Mechanisms of Anticancer Activity

The anticancer mechanisms of phenolic acids are diverse and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

-

Modulation of Carcinogen Metabolism: Affecting the activity of enzymes involved in the activation or detoxification of carcinogens.

Studies on benzoic acid and its derivatives have shown that they can inhibit the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[15][16][17][18][19] For example, some dihydroxybenzoic acid derivatives have been shown to induce apoptosis and cell cycle arrest in colon cancer cells.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Cytotoxicity Data

Conclusion and Future Directions

This compound presents a compelling profile as a biologically active molecule with potential therapeutic applications. Its structural features suggest antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, which are supported by the known activities of related hydroxybenzoic acid derivatives.

However, this technical guide also highlights a significant gap in the literature regarding specific quantitative data for this compound. To fully elucidate its therapeutic potential, future research should focus on:

-

Quantitative evaluation of its antioxidant capacity using a battery of assays (e.g., DPPH, ORAC, FRAP).

-

In-depth investigation of its anti-inflammatory mechanisms, including its effects on the NF-κB and MAPK signaling pathways and its inhibitory activity against COX-1 and COX-2.

-

Determination of its antimicrobial spectrum and MIC values against a panel of clinically relevant bacteria and fungi.

-

Comprehensive assessment of its cytotoxic effects against a variety of cancer cell lines and elucidation of the underlying molecular mechanisms.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutic agents.

References

- Aggarwal, B. B., et al. (2006). Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents. The Journal of biological chemistry, 281(25), 17023–17033.

- Bhandari, A., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxident, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107.

- Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107.

- Lins, L. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7575.

- Nakamura, T., et al. (1999). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic Acid as an Anti-inflammatory Compound from Myrsine seguinii. Bioscience, Biotechnology, and Biochemistry, 63(8), 1461-1463.

- Ververidis, F., et al. (2007). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 12(4), 863-888.

- Vinothkumar, R., et al. (2018). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cell Biology and Toxicology, 34(3), 225-241.

- Yadav, P., et al. (2020). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Scientific Reports, 10(1), 1-14.

- Anonymous. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Functional Food Science, 1(8), 14-22.

- Anonymous. (n.d.). HeLa (a), MCF-7 (b) and MRC-5 (c) cells viability (%) after incubation...

- Anonymous. (n.d.). Cytotoxic activity of isolated compounds on FL, HeLa, HT29, MCF7, and...

- Santa Cruz Biotechnology. (n.d.). This compound.

- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals, 3(1), 1-8.

- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar.

- Stenutz, R. (n.d.). This compound.

- Guy, G. R., et al. (1999). Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion. Cancer research, 59(8), 1890-1895.

- Kabakaş, H. Ö., et al. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 25(1), 66-79.

- Anonymous. (n.d.).

- Cho, J. Y., et al. (1998). Antimicrobial Activity of 4-Hydroxybenzoic Acid and trans 4-Hydroxycinnamic Acid Isolated and Identified from Rice Hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.

- Kumar, N., & Goel, N. (2019). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 24(21), 3955.

- Kabakaş, H. Ö., et al. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark.

- Anonymous. (2014). Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. Advanced biomedical research, 3, 136.

- Anonymous. (2020).

- Anonymous. (n.d.). Aspirin. Wikipedia.

- Fina, D., et al. (2008). Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid. International journal of colorectal disease, 23(2), 163-171.

- Anonymous. (n.d.).

- Kalinowska, M., et al. (2020).

- Clària, J. (2005). Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. Current pharmaceutical design, 11(26), 3431-3447.